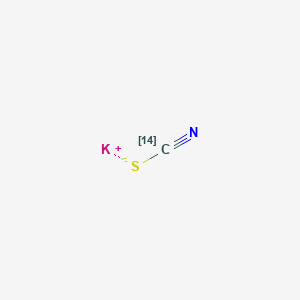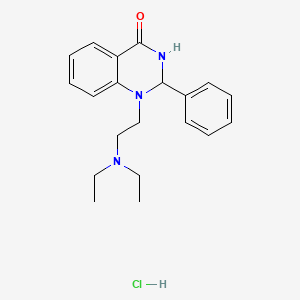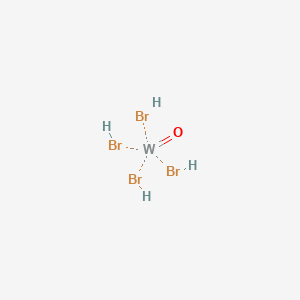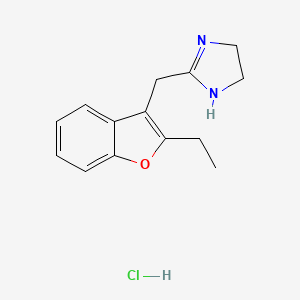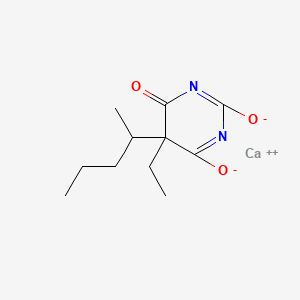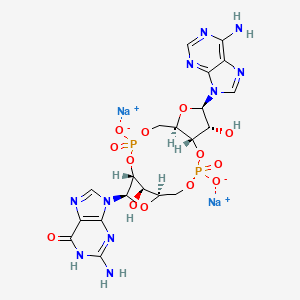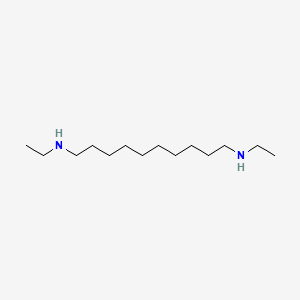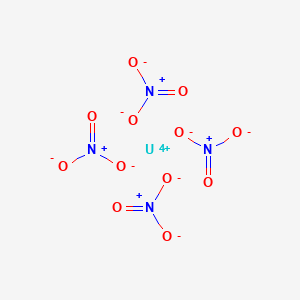
Nitric acid, uranium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, uranium salt, commonly known as uranyl nitrate, is a water-soluble yellow uranium salt with the chemical formula UO₂(NO₃)₂. It is primarily used in the nuclear industry for the reprocessing of nuclear fuels. The compound is formed by dissolving uranium salts in nitric acid, resulting in a highly soluble and reactive substance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uranyl nitrate can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO₂) or uranium trioxide (UO₃) in concentrated nitric acid. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure complete dissolution and formation of uranyl nitrate .
Industrial Production Methods
In industrial settings, uranyl nitrate is produced by dissolving decladded spent nuclear fuel rods or yellowcake (a type of uranium concentrate powder) in nitric acid. This process is part of the nuclear fuel reprocessing cycle, where uranyl nitrate is further processed to separate and prepare uranium hexafluoride for isotope separation and enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Uranyl nitrate undergoes various chemical reactions, including:
Oxidation: Uranyl nitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: Uranyl nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with uranyl nitrate include reducing agents like hydrogen gas or metals, oxidizing agents like potassium permanganate, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from reactions involving uranyl nitrate include uranium oxides, uranyl complexes with different ligands, and other uranium salts. These products are often used in further chemical processes or as intermediates in nuclear fuel reprocessing .
Wissenschaftliche Forschungsanwendungen
Uranyl nitrate has several scientific research applications, including:
Nuclear Chemistry: It is used in the study of nuclear fuel reprocessing and the development of advanced nuclear materials.
Analytical Chemistry: Uranyl nitrate is used as a reagent in various analytical techniques, including spectroscopy and chromatography.
Biological Research: It is used as a staining agent in electron microscopy to enhance the contrast of biological specimens.
Industrial Applications: Uranyl nitrate is used in the production of uranium hexafluoride for isotope separation and enrichment in the nuclear industry.
Wirkmechanismus
The mechanism of action of uranyl nitrate involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a linear structure with strong U=O bonds, which allows it to interact with different chemical species. In nuclear fuel reprocessing, uranyl nitrate is dissolved in nitric acid, and the uranyl ion is extracted into organic solvents like tributyl phosphate for further processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uranyl Chloride (UO₂Cl₂): Similar to uranyl nitrate, uranyl chloride is used in nuclear chemistry and analytical applications. it has different solubility and reactivity properties.
Uranyl Sulfate (UO₂SO₄): This compound is also used in nuclear fuel reprocessing but has distinct chemical behavior compared to uranyl nitrate.
Sodium Diuranate (Na₂U₂O₇): Used in the extraction of uranium from ores, sodium diuranate has different preparation methods and applications compared to uranyl nitrate.
Uniqueness
Uranyl nitrate is unique due to its high solubility in water and organic solvents, making it highly suitable for nuclear fuel reprocessing. Its ability to form stable complexes with various ligands also makes it valuable in analytical and biological research .
Eigenschaften
CAS-Nummer |
15905-86-9 |
|---|---|
Molekularformel |
N4O12U |
Molekulargewicht |
486.05 g/mol |
IUPAC-Name |
uranium(4+);tetranitrate |
InChI |
InChI=1S/4NO3.U/c4*2-1(3)4;/q4*-1;+4 |
InChI-Schlüssel |
XAEAESHKPMKXHN-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[U+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
